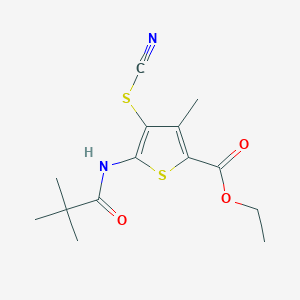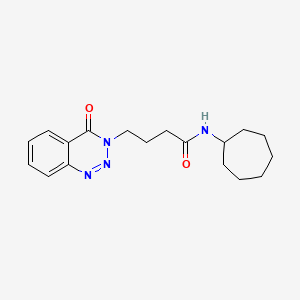
ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene-based compounds, including “this compound”, is characterized by a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
Thiophene-based compounds, including “this compound”, can undergo various chemical reactions. For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .科学的研究の応用
Ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as thiophene-based polymers, pyridines, and pyrimidines. It has also been used as an intermediate in the synthesis of various heterocyclic compounds. In addition, this compound has been used as an analytical reagent in the determination of nitrite and nitrate content in water samples.
作用機序
Target of Action
Thiophene-based analogs, such as ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
Thiophene derivatives are known to have diverse applications in medicinal chemistry and material science .
Result of Action
Thiophene derivatives are known to exhibit a wide range of therapeutic properties .
実験室実験の利点と制限
Ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate has several advantages and limitations when used in laboratory experiments. One of the major advantages of this compound is its low toxicity and high solubility in water and organic solvents. This makes it an ideal reagent for use in laboratory experiments. However, this compound is also sensitive to light and air, which can affect the quality of the product. Additionally, this compound is sensitive to heat, which can cause the product to decompose.
将来の方向性
There are several potential future directions for the use of ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate in scientific research. One potential direction is the use of this compound as a reagent for the synthesis of more complex organic compounds. Additionally, this compound could be used to develop more efficient methods of synthesizing organic compounds. Furthermore, this compound could be used in the development of new drugs and treatments for various diseases. Finally, this compound could be used in the development of new analytical techniques for the detection of various compounds.
合成法
Ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate can be synthesized using a variety of methods. One of the most common methods of synthesis is the reaction of ethyl 3-methyl-5-aminothiophene-2-carboxylate (EMATC) with 2-methylpropanamide in the presence of an acid catalyst. This reaction yields this compound as the product. Other methods of synthesis include the reaction of ethyl 3-methyl-5-chlorothiophene-2-carboxylate (EMCTC) with 2-methylpropanamide, as well as the reaction of ethyl 3-methyl-5-bromothiophene-2-carboxylate (EMBTC) with 2-methylpropanamide.
生化学分析
Biochemical Properties
Ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties . The compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, inhibiting their activity and reducing inflammation. Additionally, it may interact with microbial enzymes, disrupting their metabolic processes and exhibiting antimicrobial effects.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound may also affect cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Furthermore, it may alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and biosynthetic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound may bind to specific receptors or enzymes, altering their conformation and activity. For instance, it may inhibit the activity of COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins and reducing inflammation . Additionally, it may modulate the expression of genes involved in cell proliferation, apoptosis, and immune responses, thereby exerting its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation can be influenced by factors such as temperature, pH, and exposure to light Long-term studies in vitro and in vivo have shown that thiophene derivatives can exhibit sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of immune responses
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of thiophene derivatives can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . High doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites . These metabolites may exhibit different biological activities and contribute to the overall pharmacological effects of the compound. Additionally, the compound may affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be transported across cell membranes through active or passive transport mechanisms . Once inside the cells, it may interact with binding proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
ethyl 3-methyl-5-(2-methylpropanoylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-5-16-12(15)10-8(4)6-9(17-10)13-11(14)7(2)3/h6-7H,5H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXJHGPSXFDTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B6523641.png)
![N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6523655.png)

![3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523662.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B6523672.png)
![N-[1-(adamantan-1-yl)ethyl]-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B6523693.png)
![4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B6523696.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6523701.png)
![N-[(furan-2-yl)methyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6523708.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6523712.png)

![ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6523717.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B6523725.png)